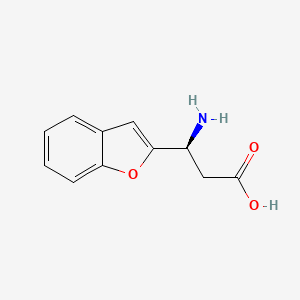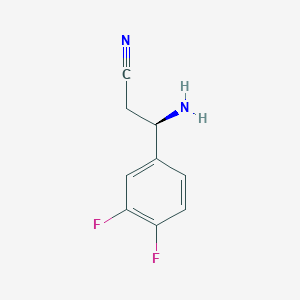
(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a difluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde group of 3,4-difluorobenzaldehyde is reacted with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products Formed
Oxidation: Formation of (3R)-3-nitro-3-(3,4-difluorophenyl)propanenitrile.
Reduction: Formation of (3R)-3-amino-3-(3,4-difluorophenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a biochemical probe.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(3,4-dichlorophenyl)propanenitrile
- (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile
- (3R)-3-amino-3-(3,4-dimethoxyphenyl)propanenitrile
Uniqueness
(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8F2N2 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
InChI Key |
XFSPNMIPXSSKHI-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC#N)N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


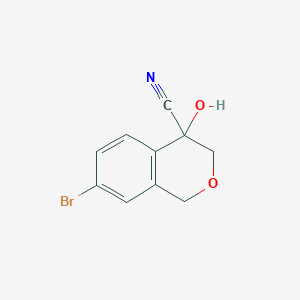
![4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13048412.png)
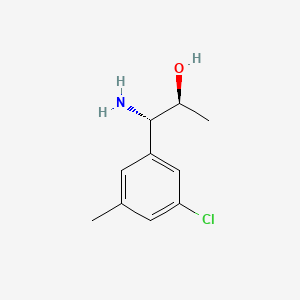
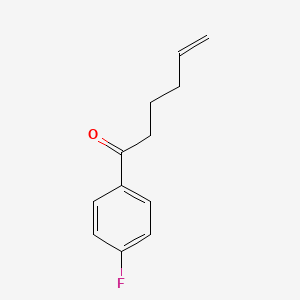

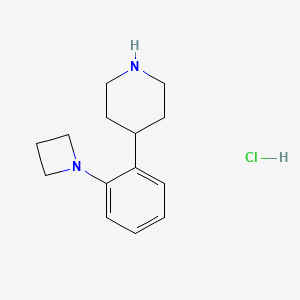

![1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13048446.png)
![N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13048452.png)
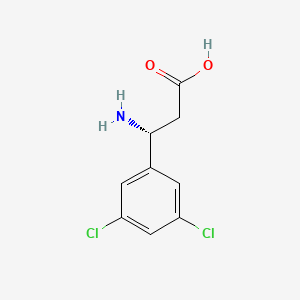
![(R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B13048456.png)


